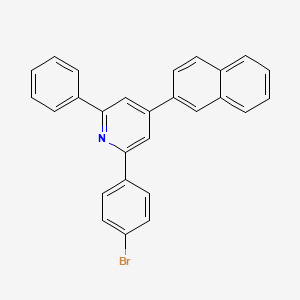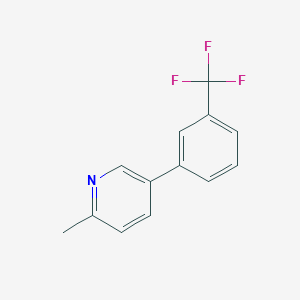
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylphenyl group at the 5-position. This compound is part of the organofluorine chemistry family, where the incorporation of fluorine atoms significantly alters the chemical and physical properties of the molecule.
Synthetic Routes and Reaction Conditions:
Bromination and Substitution: The synthesis can start with 2-methylpyridine, which undergoes bromination at the 5-position. The resulting 2-methyl-5-bromopyridine is then subjected to a nucleophilic substitution reaction with a trifluoromethylphenyl group.
Cross-Coupling Reactions: Another method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 2-methylpyridine-5-boronic acid and a trifluoromethylphenyl halide.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Various oxidized derivatives, such as carboxylic acids or ketones
Reduction: Reduced forms of the compound, potentially leading to different functional groups
Substitution: Derivatives with different substituents replacing the trifluoromethyl group
科学研究应用
2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
作用机制
The mechanism by which 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact pathways and targets depend on the context of its application, whether in drug development or material science.
相似化合物的比较
2-Methyl-5-(trifluoromethyl)benzoic acid
2-Methyl-5-(trifluoromethyl)pyridine
2-Methyl-5-(trifluoromethyl)aniline
Uniqueness: 2-Methyl-5-(3-(trifluoromethyl)phenyl)pyridine stands out due to its specific structural features, which confer unique chemical and physical properties compared to its analogs
This compound's versatility and unique properties make it a valuable asset in various fields of scientific research and industrial applications. Its continued study and development hold promise for future advancements in chemistry, biology, medicine, and industry.
属性
分子式 |
C13H10F3N |
|---|---|
分子量 |
237.22 g/mol |
IUPAC 名称 |
2-methyl-5-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H10F3N/c1-9-5-6-11(8-17-9)10-3-2-4-12(7-10)13(14,15)16/h2-8H,1H3 |
InChI 键 |
GZPRWGAUTMEBQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



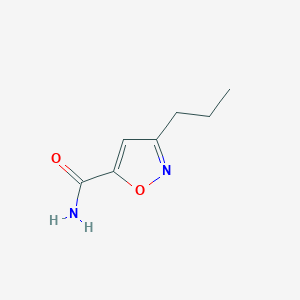
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)
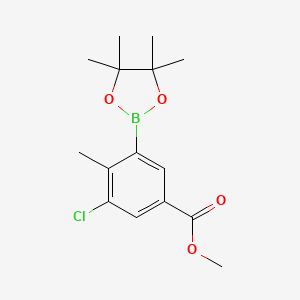
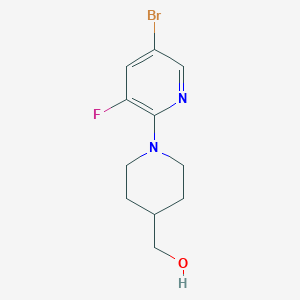


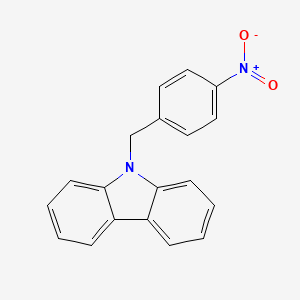
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
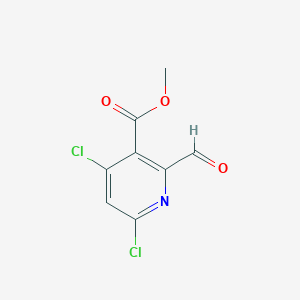
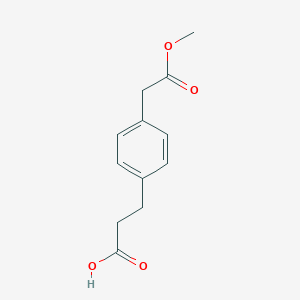
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
